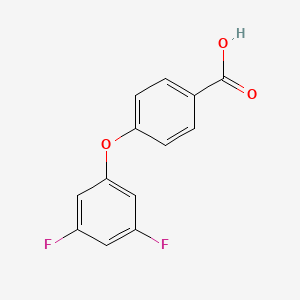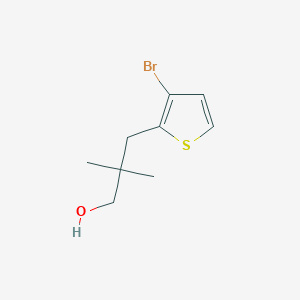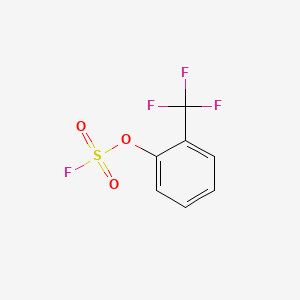
2-(Trifluoromethyl)phenylfluoranesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trifluoromethyl)phenylfluoranesulfonate is an organofluorine compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further bonded to a fluoranesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)phenylfluoranesulfonate typically involves the reaction of 2-(Trifluoromethyl)phenylsulfonyl chloride with a fluorinating agent under controlled conditions. One common method includes the use of potassium fluoride (KF) in the presence of a phase transfer catalyst such as 18-crown-6-ether in acetonitrile . This reaction proceeds through a chlorine-fluorine exchange mechanism, resulting in the formation of the desired sulfonate compound.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of automated systems for reagent addition and product isolation can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)phenylfluoranesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles, leading to the formation of various substituted products.
Electrophilic Reactions: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions, introducing new functional groups onto the phenyl ring.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds, forming biaryl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols, electrophiles like halogens, and coupling agents such as palladium catalysts. Reaction conditions typically involve the use of solvents like acetonitrile or dichloromethane and may require heating or the use of a catalyst to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminosulfonate derivative, while electrophilic aromatic substitution with bromine can produce a brominated phenylfluoranesulfonate .
Scientific Research Applications
2-(Trifluoromethyl)phenylfluoranesulfonate has a wide range of applications in scientific research:
Organic Synthesis: It serves as a versatile building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of drugs due to its ability to enhance the metabolic stability and bioavailability of active pharmaceutical ingredients.
Chemical Biology: The compound is used as a probe in chemical biology studies to investigate enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)phenylfluoranesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and electronic effects. Additionally, the sulfonate group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl Phenyl Sulfone: Similar in structure but lacks the fluoranesulfonate group.
2-Fluoro-5-(Trifluoromethyl)phenyl Isocyanate: Contains a trifluoromethyl group and is used as a building block in pharmaceutical synthesis.
5-(2-Trifluoromethylphenyl)-2-Furoic Acid: Another trifluoromethyl-containing compound with applications in drug development.
Uniqueness
2-(Trifluoromethyl)phenylfluoranesulfonate is unique due to the presence of both the trifluoromethyl and fluoranesulfonate groups, which confer distinct chemical properties. The combination of these groups enhances the compound’s reactivity and stability, making it a valuable tool in various chemical and biological applications .
Properties
Molecular Formula |
C7H4F4O3S |
|---|---|
Molecular Weight |
244.17 g/mol |
IUPAC Name |
1-fluorosulfonyloxy-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H4F4O3S/c8-7(9,10)5-3-1-2-4-6(5)14-15(11,12)13/h1-4H |
InChI Key |
CLAAIZULFGQICG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)OS(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 4-[(2-hydroxypropyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B13554302.png)
![Tetracyclo[3.3.0.0^{2,8}.0^{4,6}]octan-3-aminehydrochloride](/img/structure/B13554312.png)
![2-Amino-3-(1H-benzo[d]imidazol-1-yl)-2-methylpropanoic acid](/img/structure/B13554314.png)

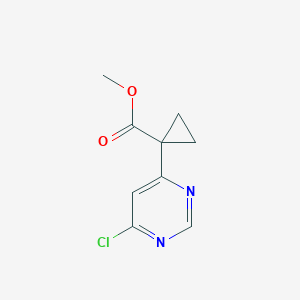
![2-Chloro-n-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide](/img/structure/B13554342.png)
![6-Amino-2-(trifluoromethyl)spiro[3.3]heptan-2-OL hydrochloride](/img/structure/B13554344.png)
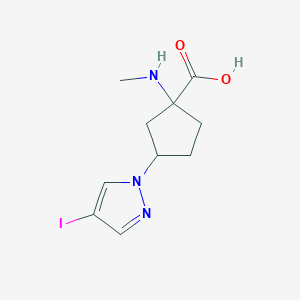

![6-{[(tert-butoxy)carbonyl]amino}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylicacid](/img/structure/B13554358.png)
![Lithium(1+) 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13554359.png)

